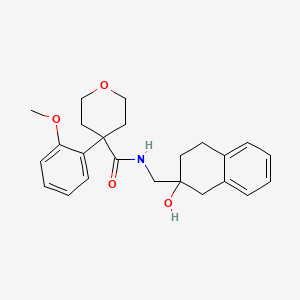
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C24H29NO4 and its molecular weight is 395.499. The purity is usually 95%.
BenchChem offers high-quality N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Antiproliferative Activity
Compounds structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been studied for their binding affinity at sigma receptors. These compounds have shown potent ligand activity at sigma(1) receptors, with certain derivatives demonstrating significant selectivity and potency. Additionally, some of these naphthalene compounds have exhibited antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
DNA/Protein Interaction and Cytotoxicity
Ni(II) complexes containing structurally similar ligands have been synthesized and characterized. These complexes interact with biological macromolecules and cancer cells, showing potential as antitumor agents. Spectroscopic studies have indicated that these complexes can bind to DNA through various interactions, and preliminary cytotoxicity assessments have demonstrated reasonable effectiveness against several cancer cell lines (Yu et al., 2017).
Synthesis of Antimicrobial Agents
Derivatives of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide, structurally related to the compound , have been synthesized with noted antimicrobial activities. These derivatives have shown effectiveness against various bacterial strains and fungi, with some compounds displaying higher antibacterial activity compared to others (Aytemir et al., 2003).
CCR5 Antagonist Synthesis
Related compounds have been developed as orally active CCR5 antagonists, which are relevant in the context of HIV research and therapy. These compounds demonstrate the potential of structurally related molecules in the synthesis of medically significant agents (Ikemoto et al., 2005).
Cancer Cell Line Inhibition
Compounds structurally analogous to the compound have been synthesized and evaluated for their tumor inhibitory and antioxidant activities. Certain derivatives have shown promising potency against liver cancer cells, with activity comparable to reference drugs (Hamdy et al., 2013).
Propiedades
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-9-5-4-8-20(21)24(12-14-29-15-13-24)22(26)25-17-23(27)11-10-18-6-2-3-7-19(18)16-23/h2-9,27H,10-17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBDONJHKVQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3(CCC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)
![3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754388.png)
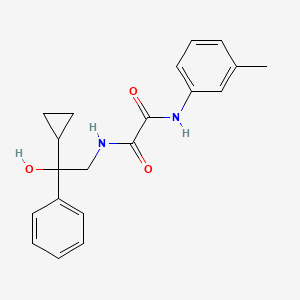
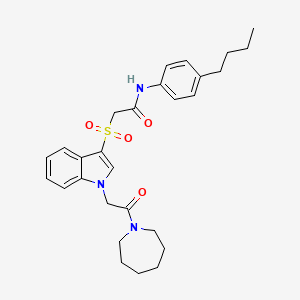

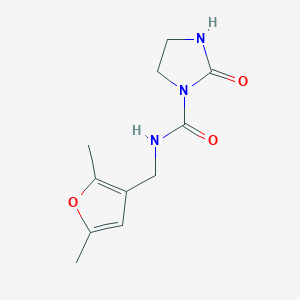
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2754396.png)
![1-((3-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2754400.png)
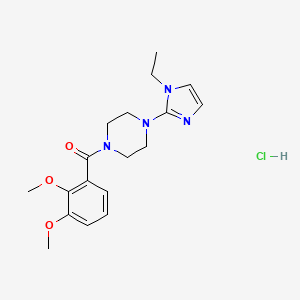
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2754403.png)
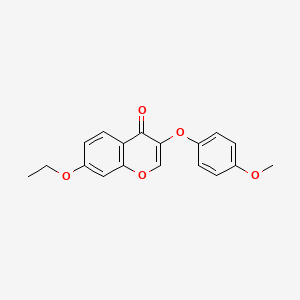

![methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)